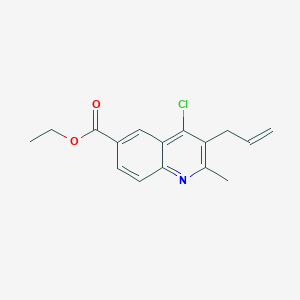
ethyl 3-allyl-4-chloro-2-methyl-6-quinolinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-allyl-4-chloro-2-methyl-6-quinolinecarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the quinoline family and has a unique chemical structure that makes it a promising candidate for further investigation. In
作用機序
The mechanism of action of ethyl 3-allyl-4-chloro-2-methyl-6-quinolinecarboxylate is not fully understood. However, it has been proposed that this compound acts by inhibiting the activity of certain enzymes or proteins that are essential for the survival of cancer cells or pests. Further studies are needed to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects:
Ethyl 3-allyl-4-chloro-2-methyl-6-quinolinecarboxylate has been shown to possess several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of several cancer cell lines by inducing cell cycle arrest and apoptosis. It has also been shown to possess insecticidal activity against several pests by disrupting their nervous system. However, further studies are needed to evaluate the safety and efficacy of this compound in vivo.
実験室実験の利点と制限
One of the main advantages of using ethyl 3-allyl-4-chloro-2-methyl-6-quinolinecarboxylate in lab experiments is its unique chemical structure, which makes it a promising candidate for further investigation in various fields. However, one of the main limitations of using this compound is the lack of information on its safety and efficacy in vivo. Further studies are needed to evaluate the toxicity and pharmacokinetics of this compound in animal models.
将来の方向性
There are several future directions for the research on ethyl 3-allyl-4-chloro-2-methyl-6-quinolinecarboxylate. One direction is the development of this compound as a potential anticancer drug. Further studies are needed to evaluate its safety and efficacy in animal models and clinical trials. Another direction is the development of this compound as a potential pesticide. Further studies are needed to evaluate its safety and efficacy in pest control. Additionally, this compound can be used as a building block for the synthesis of various functional materials, and further studies are needed to explore its potential applications in material science.
合成法
The synthesis of ethyl 3-allyl-4-chloro-2-methyl-6-quinolinecarboxylate involves several steps. The first step is the condensation of 2-methylquinoline with allyl bromide in the presence of a base such as potassium carbonate. The resulting product is then chlorinated using thionyl chloride to obtain 3-allyl-4-chloro-2-methylquinoline. Finally, the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst such as sulfuric acid yields ethyl 3-allyl-4-chloro-2-methyl-6-quinolinecarboxylate.
科学的研究の応用
Ethyl 3-allyl-4-chloro-2-methyl-6-quinolinecarboxylate has been extensively studied for its potential applications in various fields such as medicinal chemistry, agricultural chemistry, and material science. In medicinal chemistry, this compound has shown promising activity against several cancer cell lines, making it a potential candidate for anticancer drug development. In agricultural chemistry, it has been shown to possess insecticidal activity against several pests, making it a potential candidate for pesticide development. In material science, it has been used as a building block for the synthesis of various functional materials such as fluorescent dyes and liquid crystal materials.
特性
IUPAC Name |
ethyl 4-chloro-2-methyl-3-prop-2-enylquinoline-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-4-6-12-10(3)18-14-8-7-11(16(19)20-5-2)9-13(14)15(12)17/h4,7-9H,1,5-6H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVNADTKMSIXWJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C(=C(N=C2C=C1)C)CC=C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-chloro-2-methyl-3-(prop-2-en-1-yl)quinoline-6-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methyl-2-morpholin-4-yl-5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1H-benzimidazole](/img/structure/B5685313.png)
![N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-methyl-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5685327.png)





![(3aS*,7aR*)-5-methyl-2-[(1-phenylcyclopropyl)carbonyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5685372.png)
![N-ethyl-5-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}-2-pyrimidinamine](/img/structure/B5685377.png)
![1-[(2-chlorobenzyl)sulfonyl]-4-(3-chlorophenyl)piperazine](/img/structure/B5685378.png)

![2-[(2-chlorobenzyl)thio]-N-1-naphthylacetamide](/img/structure/B5685391.png)
![ethyl 2-amino-1-(3-hydroxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5685397.png)
![4-{2-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]ethyl}benzenesulfonamide](/img/structure/B5685411.png)